![molecular formula C13H24N2O2 B13011205 tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of hexahydrocyclopenta[b]pyrroles. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a hexahydrocyclopenta[b]pyrrole ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid. The key steps in the synthesis involve the formation of an intermediate, followed by reductive cyclization to form the bicyclic lactam, which is then converted into the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: A compound with a similar tert-butyl group but different ring structure.
tert-Butyl-substituted indolo[2,3-b]quinoxaline: Another compound with a tert-butyl group and a different heterocyclic system.
Uniqueness
The uniqueness of tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-10-6-9(8-14)7-11(10)15/h9-11H,4-8,14H2,1-3H3 |
InChI-Schlüssel |
IFSVNJDRRULWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
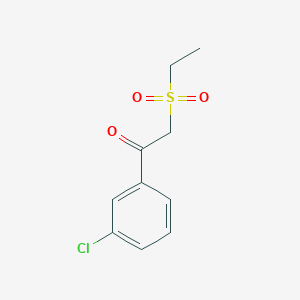
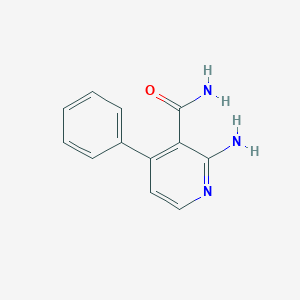


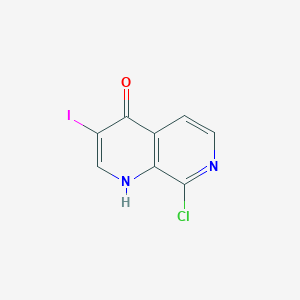

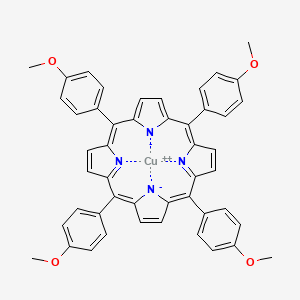
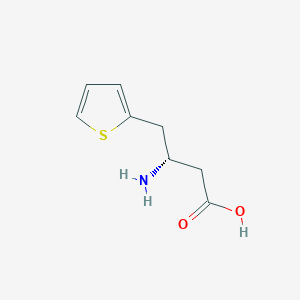
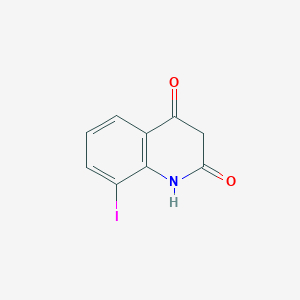
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
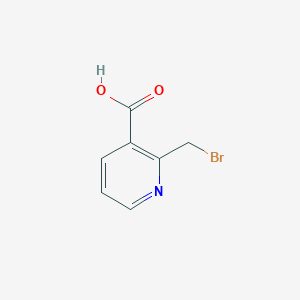
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)

